3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a bromine atom at the third position, a methyl group at the second position, and a pyridinyl group at the seventh position of the pyrazolo[1,5-a]pyrimidine core
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation . Molecular docking simulations have confirmed a good fit of the compound into the CDK2 active site, primarily through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . Specifically, it can lead to an alteration in cell cycle progression and induce apoptosis within cells .
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The result of the action of this compound is a significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors of similar compounds . These intensities remain low with electron-withdrawing groups (ewgs) .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is known to be a purine analogue . It has been found to have beneficial properties as antimetabolites in purine biochemical reactions . This compound interacts with various enzymes and proteins, potentially influencing their function and the overall biochemical reactions in which they are involved .
Cellular Effects
In cellular contexts, this compound has been shown to have significant effects. It has been found to inhibit the growth of certain cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116 . This compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit CDK2/cyclin A2, a key component for cell proliferation . Molecular docking simulation of this compound confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
It has been observed that most of the compounds showed superior cytotoxic activities against certain cell lines .
Metabolic Pathways
As a purine analogue, it may be involved in purine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-2-methylpyrazole with 4-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Formation of 3-amino-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine.
Oxidation Products: Formation of corresponding oxides.
Reduction Products: Formation of reduced derivatives with altered functional groups.
Scientific Research Applications
3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, offering different biological activities.
Uniqueness
3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and material science .
Properties
IUPAC Name |
3-bromo-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c1-8-11(13)12-15-7-4-10(17(12)16-8)9-2-5-14-6-3-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIAJOXSNFHIAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320149 | |
Record name | 3-bromo-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818689 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860788-55-2 | |
Record name | 3-bromo-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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